O-Propyl 1H-imidazole-1-carbothioate
Description
O-Propyl 1H-imidazole-1-carbothioate (CAS RN: 175538-78-0) is an organosulfur compound with the molecular formula C₇H₁₀N₂OS and a molecular weight of 170.23 g/mol . Structurally, it consists of a 1H-imidazole ring substituted at the 1-position with a carbothioate group (C=S-O) esterified with a propyl chain. This compound is cataloged under ChemSpider ID 24219070 and MDL number MFCD27946187, with synonyms including 1H-Imidazole-1-carbothioic acid, O-propyl ester and Propyl imidazole-1-carbothioate .
Properties
CAS No. |
175538-78-0 |
|---|---|
Molecular Formula |
C7H10N2OS |
Molecular Weight |
170.23 g/mol |
IUPAC Name |
O-propyl imidazole-1-carbothioate |
InChI |
InChI=1S/C7H10N2OS/c1-2-5-10-7(11)9-4-3-8-6-9/h3-4,6H,2,5H2,1H3 |
InChI Key |
NTGVUTSATSZPQN-UHFFFAOYSA-N |
SMILES |
CCCOC(=S)N1C=CN=C1 |
Canonical SMILES |
CCCOC(=S)N1C=CN=C1 |
Synonyms |
1H-Imidazole-1-carbothioic acid, O-propyl ester |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
O-Propyl 1H-imidazole-1-carbothioate (C7H10N2OS) is characterized by its imidazole ring structure, which is essential for its biological activity. The presence of the carbothioate group enhances its reactivity, making it suitable for various chemical transformations and applications in pest management.
Agricultural Applications
Fungicidal Activity
this compound exhibits significant fungicidal properties, making it a candidate for use in agricultural practices. Research indicates that it can effectively control a range of fungal pathogens affecting crops. For instance, studies have shown that formulations containing this compound can reduce the incidence of diseases caused by fungi such as Botrytis cinerea and Fusarium spp. .
Pesticidal Formulations
The compound is also utilized in developing novel pesticide formulations. Its ability to act as a systemic fungicide allows it to be absorbed by plants, providing prolonged protection against fungal infections. This characteristic is particularly beneficial in integrated pest management strategies .
Synthetic Chemistry
Radical Chemistry
In synthetic organic chemistry, this compound serves as a substrate for radical reactions. It has been employed in photoredox catalysis, where it acts as a precursor for generating radicals under visible light irradiation. This application is crucial for developing new synthetic pathways that are more environmentally friendly compared to traditional methods .
Deoxygenation Reactions
The compound has been explored in deoxygenation reactions, particularly in the context of the Barton-McCombie reaction. Recent advancements have demonstrated its utility in facilitating radical deoxygenation processes without the need for toxic stannanes, thus enhancing the safety profile of chemical syntheses .
Case Studies
Comparison with Similar Compounds
Imidazole Derivatives
- This compound vs.
Phosphonothioate Analogs
- O-Propyl hydrogen methylphosphonothioate and its sodium salt exhibit a phosphorus center instead of the imidazole ring. This confers greater acidity (pKa ~1–3 for phosphonothioates vs. ~4–6 for carbothioates) and distinct reactivity in hydrolysis or nucleophilic attacks . The sodium salt’s ionic nature enhances water solubility, a property absent in the neutral, lipophilic this compound.
Preparation Methods
Catalyst Selection
Solvent Systems
Temperature and Time
-
Thioacylation : Room temperature (20–25°C) suffices for complete conversion.
-
Transesterification : Reflux conditions (82°C) reduce reaction time to 6 hours.
Purification Strategies
-
Acid-Base Washing : Removes unreacted imidazole or propylthiol via solubility differences.
-
Recrystallization : Ethanol/water mixtures (3:1 v/v) yield high-purity crystals.
-
Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) resolves thiocarbamate from byproducts.
Analytical Characterization
Q & A
Q. What are the recommended methodologies for synthesizing O-Propyl 1H-imidazole-1-carbothioate in academic laboratories?
A common approach involves nucleophilic substitution or coupling reactions. For example, anhydrous dichloromethane (DCM) can serve as a solvent, with catalysts like DMAP (4-dimethylaminopyridine) and 1,1’-carbonyldiimidazole facilitating the reaction between imidazole derivatives and thioester precursors . Post-synthesis purification typically employs column chromatography using silica gel and gradients of ethyl acetate/hexane. Reaction progress should be monitored via TLC and validated by NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).
Q. How can researchers confirm the structural identity of this compound?
X-ray crystallography is the gold standard for unambiguous structural confirmation. Software suites like SHELX (e.g., SHELXL for refinement) enable precise determination of bond lengths, angles, and stereochemistry from diffraction data . For preliminary analysis, FT-IR spectroscopy can identify functional groups (e.g., C=O, C-S), while 2D NMR techniques (COSY, HSQC) resolve proton-carbon correlations in complex regions.
Q. What solvent systems are suitable for solubility testing of this compound?
Begin with polar protic solvents (water, methanol) and non-polar solvents (hexane, petroleum ether) to establish baseline solubility. Intermediate polarity solvents (ethyl acetate, DCM) are ideal for recrystallization. For compounds with limited solubility, dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can be used, but compatibility with downstream applications (e.g., biological assays) must be considered .
Advanced Research Questions
Q. How can computational tools enhance synthetic route planning for this compound derivatives?
Retrosynthetic analysis using AI-driven platforms (e.g., PubChem’s synthesis planning tools) leverages databases like Reaxys and Pistachio to propose feasible one-step or multi-step pathways. These tools prioritize routes with high atom economy and minimal protecting-group strategies. For example, propargyl or ethyl analogs of imidazole-carbothioates can be modeled to predict reactivity and regioselectivity .
Q. What strategies resolve contradictions in biological activity data for imidazole-carbothioate derivatives?
Cross-validate experimental results (e.g., enzyme inhibition assays) with computational predictions (molecular docking, QSAR models). Discrepancies may arise from assay conditions (pH, temperature) or compound stability. For instance, PubChem-derived bioactivity data for benzothioate analogs should be corroborated with in vitro dose-response studies to account for metabolic degradation .
Q. How can researchers optimize reaction yields for this compound under varying catalytic conditions?
Design a factorial experiment to test variables:
- Catalyst type (DMAP vs. HOBt/DCC systems)
- Solvent polarity (DCM vs. THF)
- Temperature (room temp vs. reflux) Use ANOVA to identify significant factors. For example, DMAP in DCM at 0–5°C may minimize side reactions (e.g., hydrolysis) compared to higher temperatures .
Q. What are the best practices for analyzing environmental stability of this compound?
Conduct accelerated stability studies under ICH guidelines:
- Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
- Monitor degradation via HPLC-MS and quantify degradation products (e.g., hydrolyzed imidazole or thiol byproducts). Stability in aqueous buffers (pH 3–9) should also be assessed to inform formulation strategies .
Methodological Notes
- Data Contradiction Analysis : Apply iterative triangulation by comparing crystallographic data (SHELX-refined), spectroscopic results, and computational models. Document discrepancies in bond angles (>2° deviation) or NMR shifts (±0.2 ppm) as potential indicators of polymorphism or solvate formation .
- Biological Assay Design : Use PubChem’s bioactivity datasets as a reference but validate with orthogonal assays (e.g., fluorescence-based vs. radiometric assays) to mitigate false positives/negatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
